N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide
Overview
Description
Compound “N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide” is a semivolatile organic compound that can be analyzed using gas chromatography-mass spectrometry (GC/MS) techniques . It is often associated with environmental and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide” involves the use of stable isotopically labeled analogs. The sample is extracted at a high pH (12-13) and then at a low pH (<2) using methylene chloride. The extract is dried over sodium sulfate and concentrated to a volume of 1 mL .
Industrial Production Methods: Industrial production of compound “this compound” follows similar extraction and concentration techniques, ensuring the compound is free from interferences. The process involves continuous extraction techniques and the use of internal standards for accurate quantification .
Chemical Reactions Analysis
Types of Reactions: Compound “N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often analyzed using electrospray ionization mass spectrometry (ESI-MS) to understand the structural elucidation and characterization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of compound “this compound” include methylene chloride, sodium sulfate, and isotopically labeled analogs. The reactions are typically carried out under controlled pH conditions to ensure accurate results .
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different products compared to reduction or substitution reactions .
Scientific Research Applications
Compound “N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide” has a wide range of scientific research applications, including:
Chemistry: Used in the analysis of semivolatile organic pollutants and their impact on the environment.
Medicine: Utilized in the development of new pharmaceuticals and the analysis of drug interactions.
Industry: Applied in the monitoring of industrial discharges and the development of environmental regulations.
Mechanism of Action
The mechanism of action of compound “N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide” involves its interaction with various molecular targets and pathways. It is often used in mass spectrometry to identify and quantify specific compounds in complex mixtures. The compound’s effects are mediated through its ability to undergo specific chemical reactions under controlled conditions .
Comparison with Similar Compounds
These compounds share some chemical properties with “N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide” but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,12H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZRCACNLQADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCN)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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